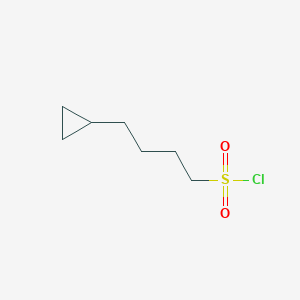

4-Cyclopropylbutane-1-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c8-11(9,10)6-2-1-3-7-4-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAWFYBYFQCSCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 4 Cyclopropylbutane 1 Sulfonyl Chloride

Precursor Chemistry and Starting Material Considerations

The selection of appropriate starting materials and their conversion into suitable precursors is a critical first step in the synthesis of 4-cyclopropylbutane-1-sulfonyl chloride. Key strategies involve the derivatization of cyclopropyl-containing compounds, the conversion of sulfur-containing precursors, and the utilization of alkyl halides or mesylates.

Derivatization from Cyclopropyl-Containing Alkanes or Alcohols

While direct conversion of alkanes to sulfonyl chlorides is challenging, cyclopropyl-containing alcohols serve as more viable starting points. 4-cyclopropylbutan-1-ol (B3384734) can be converted to an alkyl halide, which can then undergo further reactions to yield the desired sulfonyl chloride. The conversion of alcohols to alkyl chlorides can be achieved using reagents like thionyl chloride (SOCl₂) or by reaction with hydrogen halides. libretexts.org Tertiary alcohols react readily with hydrochloric acid, while primary and secondary alcohols require harsher conditions or alternative reagents like phosphorus tribromide (PBr₃) for conversion to the corresponding alkyl bromides. libretexts.org

Conversion of Thiol and Disulfide Precursors to Sulfonyl Chlorides

Thiols and disulfides are common precursors for the synthesis of sulfonyl chlorides. The oxidative chlorination of 4-cyclopropylbutanethiol or bis(4-cyclopropylbutyl) disulfide can yield this compound. Traditional methods often employed hazardous reagents like chlorine gas. organic-chemistry.org Modern approaches, however, utilize safer and more efficient oxidizing agents. A combination of N-chlorosuccinimide (NCS) and dilute hydrochloric acid has been shown to smoothly oxidize various thiol derivatives to their corresponding sulfonyl chlorides in good yields. organic-chemistry.orgresearchgate.net This method is advantageous due to its controlled reaction conditions and the easy removal of the succinimide (B58015) byproduct. organic-chemistry.org Other reagents like trichloroisocyanuric acid (TCCA) have also been found to be mild and efficient for the direct oxidative conversion of sulfur compounds to sulfonyl chlorides. researchgate.net

Preparation from Alkyl Halides or Mesylates via S-Alkylisothiourea Salts

A highly effective and environmentally friendly method for preparing alkanesulfonyl chlorides involves the use of S-alkylisothiourea salts. thieme-connect.comorganic-chemistry.orgthieme-connect.com These salts are readily prepared from the reaction of an alkyl halide, such as 4-cyclopropylbutyl chloride or bromide, with inexpensive and odorless thiourea. thieme-connect.comorganic-chemistry.orgthieme-connect.com The resulting S-(4-cyclopropylbutyl)isothiourea salt is then subjected to oxidative chlorosulfonation to produce this compound. This two-step, one-pot synthesis is operationally simple and avoids the handling of odorous thiols. researchgate.net

Modern Chlorosulfonation Techniques

Recent advancements in chlorosulfonation have focused on the development of milder, safer, and more sustainable reagents and methodologies. These techniques offer significant improvements over traditional methods that often involve harsh and hazardous chemicals.

N-Chlorosuccinimide (NCS) Mediated Chlorosulfonation

N-Chlorosuccinimide (NCS) has emerged as a key reagent in modern chlorosulfonation reactions. organic-chemistry.orgorganic-chemistry.org It provides a safer alternative to chlorine gas for the oxidative chlorination of various sulfur-containing precursors. thieme-connect.com The NCS-mediated method is particularly effective for the conversion of S-alkylisothiourea salts to sulfonyl chlorides. thieme-connect.comorganic-chemistry.orgthieme-connect.com The reaction is typically carried out in a solvent mixture, such as acetonitrile (B52724) and aqueous hydrochloric acid, under controlled temperature conditions, leading to high yields of the desired sulfonyl chloride. organic-chemistry.org A significant advantage of this method is the potential for sustainability; the byproduct, succinimide, is water-soluble and can be recovered and converted back to NCS using sodium hypochlorite (B82951) (bleach), making the process more economical for large-scale synthesis. thieme-connect.comthieme-connect.com

| Precursor Type | Reagent | Key Advantages |

| Thiols, Disulfides, Thioacetates | NCS / HCl | Controlled reaction, high yields, easy byproduct removal. organic-chemistry.org |

| S-Alkylisothiourea Salts | NCS | Environmentally friendly, avoids odorous thiols, byproduct can be recycled. thieme-connect.comorganic-chemistry.orgthieme-connect.com |

Oxidative Chlorination Utilizing Alternative Reagents

Beyond NCS, other reagents have been developed for the oxidative chlorination of sulfur compounds. Bleach (sodium hypochlorite) has been utilized for the clean and economic synthesis of alkanesulfonyl chlorides from S-alkyl isothiourea salts. organic-chemistry.org This method is environmentally friendly, uses readily available reagents, and allows for simple product isolation without the need for chromatography. organic-chemistry.org Another approach involves the use of sodium chlorite (B76162) (NaClO₂) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which is also applicable to thiols, disulfides, and other sulfur derivatives. organic-chemistry.org These alternative reagents contribute to the development of safer and more sustainable synthetic routes to sulfonyl chlorides.

| Reagent | Precursor | Key Features |

| Bleach (Sodium Hypochlorite) | S-Alkylisothiourea Salts | Economical, environmentally friendly, simple purification. organic-chemistry.org |

| Sodium Chlorite (NaClO₂) | S-Alkylisothiourea Salts, Thiols, Disulfides | Versatile, safe, and environmentally benign. organic-chemistry.org |

| Trichloroisocyanuric acid (TCCA) | Thiols, Disulfides | Mild and efficient for direct conversion. researchgate.net |

Sustainable and Catalytic Synthetic Strategies

The paradigm shift towards sustainability has profoundly impacted the synthesis of sulfonyl chlorides. Modern strategies prioritize the use of safer reagents, milder conditions, and catalytic processes to minimize environmental impact and enhance efficiency.

Green Chemistry Principles in Sulfonyl Chloride Synthesis

Green chemistry principles are central to developing safer and more efficient protocols for producing alkanesulfonyl chlorides. This involves redesigning reactions to use less hazardous materials and reaction media.

A significant advancement in the synthesis of aliphatic sulfonyl chlorides is the replacement of hazardous reagents like chlorine gas with safer, solid, and easier-to-handle alternatives. organic-chemistry.org A prominent green strategy involves the oxidative chlorosulfonation of S-alkylisothiourea salts, which are odorless and stable precursors derived from readily available alkyl halides (like 1-bromo-4-cyclopropylbutane) and thiourea. organic-chemistry.orgorganic-chemistry.org

Several environmentally benign chlorinating and oxidizing systems have been developed for this transformation:

N-Chlorosuccinimide (NCS): NCS serves as an efficient chlorinating agent for S-alkylisothiourea salts under mild conditions. organic-chemistry.org A key advantage of this method is its sustainability; the water-soluble byproduct, succinimide, can be conveniently recovered from the aqueous phase and recycled back into NCS using sodium hypochlorite (bleach). organic-chemistry.orgthieme-connect.comresearchgate.net This approach is operationally simple, scalable, and avoids the use of toxic chlorine gas. organic-chemistry.org

Sodium Hypochlorite (Bleach): A clean, economic, and environmentally friendly protocol utilizes industrial bleach for the oxidative chlorosulfonation of S-alkyl isothiourea salts, affording alkanesulfonyl chlorides in high yields. organic-chemistry.org

Other Reagents: Other systems such as sodium chlorite (NaClO2) and the combination of hydrogen peroxide (H2O2) with thionyl chloride or zirconium tetrachloride have also been reported as effective for the direct conversion of thiols to sulfonyl chlorides. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org An environmentally benign, metal-free method uses ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant for the conversion of aliphatic thiols. researchgate.netresearchgate.netrsc.org

The table below summarizes the application of various green reagents for the synthesis of different alkanesulfonyl chlorides, which are analogous to the target compound.

Table 1: Comparison of Green Reagents for Alkanesulfonyl Chloride Synthesis

The principles of green chemistry also encourage minimizing or eliminating the use of volatile organic solvents. Performing reactions in water is highly desirable as it is a safe, non-toxic, and abundant solvent.

Several methods for sulfonyl chloride synthesis have been adapted to aqueous systems. For instance, the oxyhalogenation of thiols and disulfides can be carried out efficiently using Oxone-KX (where X = Cl) in water, providing sulfonyl chlorides rapidly and under mild conditions. rsc.org The direct oxidative chlorination of dialkyl sulfides with chlorine in an aqueous medium has been well-established as a viable route to alkanesulfonyl chlorides. cdnsciencepub.com While some alkanesulfonyl chlorides show limited stability in water, the reactions can often be controlled to favor formation over hydrolysis. nih.gov Furthermore, facile and environmentally benign methods for synthesizing sulfonamides—a common downstream product of sulfonyl chlorides—have been developed entirely in water, where the sulfonyl chloride is generated in situ or added to an aqueous solution of the amine. rsc.orgresearchgate.net

Transition Metal-Catalyzed Methods for Sulfonyl Chloride Formation

While transition metal catalysis is a cornerstone of modern organic synthesis, its application to the direct formation of alkanesulfonyl chlorides from precursors like thiols or alkyl halides is less common than photocatalytic and flow methods. Much of the research in this area focuses on the synthesis of aryl sulfonyl chlorides or the use of sulfonyl chlorides in subsequent cross-coupling reactions.

The classic Sandmeyer-type reaction, which converts arenediazonium salts to aryl sulfonyl chlorides, utilizes copper salts (CuCl or CuCl2) as catalysts. organic-chemistry.org However, analogous, broadly applicable catalytic methods for aliphatic systems are not as well-developed. Research into the catalytic oxidative chlorination of aliphatic thiols and disulfides using transition metals remains an area with potential for future development, aiming to achieve high turnover numbers and selectivity under mild conditions. rsc.org

Visible Light Photocatalysis in Sulfonyl Chloride Synthesis

Visible light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild and controlled conditions. researchgate.net This approach is highly relevant for the synthesis of sulfonyl derivatives.

The core principle involves a photocatalyst that, upon absorbing visible light, initiates a single-electron transfer (SET) process with a suitable precursor to generate a sulfonyl radical. rsc.orgnih.gov While many protocols focus on the reactions of sulfonyl chlorides, the principles can be applied to their synthesis. For example, photocatalytic methods have been developed for the synthesis of aryl sulfonyl chlorides from various thio-derivatives. bohrium.comresearchgate.netglobethesis.com

For aliphatic systems like this compound, photocatalysis can facilitate the generation of the corresponding alkyl radical from a suitable precursor, which can then be trapped with a sulfur dioxide surrogate. nih.gov Although direct photocatalytic synthesis of alkanesulfonyl chlorides is a developing field, the generation of alkylsulfonyl radicals from sulfonyl chlorides for hydrosulfonylation reactions is well-documented, indicating the feasibility of radical-based pathways under visible light. nih.govrsc.org These reactions often use iridium or ruthenium-based photocatalysts, but metal-free organic dyes are also effective. nih.gov

Table 2: Key Features of Photocatalytic Methods in Sulfonyl Chemistry

Continuous Flow Chemistry for Scalable Synthesis

The synthesis of sulfonyl chlorides is often highly exothermic and can involve hazardous reagents, making large-scale batch production challenging. rsc.orgmdpi.com Continuous flow chemistry offers a superior alternative by providing excellent control over reaction parameters, enhancing safety, and enabling scalability. nih.govresearchgate.net

In a flow reactor, small volumes of reagents are continuously mixed and reacted in a tube or microreactor. rsc.orgresearchgate.net This setup offers a high surface-area-to-volume ratio, allowing for efficient heat dissipation and precise temperature control, thereby preventing thermal runaways. rsc.org

Several continuous flow protocols for the synthesis of both aromatic and aliphatic sulfonyl chlorides have been developed:

Oxidative Chlorination with DCH: A method using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for the oxidative chlorination of thiols and disulfides has been successfully implemented in a flow system. This process achieves a very high space-time yield (6.7 kg L⁻¹ h⁻¹) with a short residence time (41 seconds) in a small reactor volume, demonstrating remarkable efficiency. rsc.org

Chlorination of Disulfides: Continuous processes for the reaction of dialkyl disulfides with chlorine in aqueous hydrochloric acid have been developed for industrial-scale production of alkanesulfonyl chlorides. google.com

Sulfuryl Chloride Reactions: The use of sulfuryl chloride for chlorination reactions has been adapted to continuous flow to manage strong exotherms and the evolution of gaseous byproducts like HCl and SO2. This allows for rapid reagent addition and controlled temperatures, leading to improved yields and safety compared to batch processing. nih.govchemrxiv.org

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

Process Intensification and Enhanced Reaction Control

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. In the context of sulfonyl chloride synthesis, this is primarily achieved through the adoption of continuous flow reactors, such as microchannel reactors or continuous stirred-tank reactors (CSTRs). mdpi.comgoogle.com

Continuous flow systems offer superior control over critical reaction parameters compared to batch reactors. rsc.org The high surface-area-to-volume ratio in microreactors facilitates rapid heat exchange, effectively mitigating the risks associated with highly exothermic chlorosulfonation reactions and preventing thermal runaways. rsc.orggoogle.com This precise temperature control allows reactions to be run under more aggressive conditions safely, potentially increasing reaction rates and throughput.

Furthermore, parameters such as residence time, stoichiometry, and mass transfer can be accurately controlled. google.com For the synthesis of a molecule like this compound, a precursor such as the corresponding thiol or disulfide could be continuously mixed with an oxidizing and chlorinating agent, like 1,3-dichloro-5,5-dimethylhydantoin (DCH) or a combination of nitric acid, hydrochloric acid, and oxygen, in a flow reactor. rsc.orgresearchgate.net This setup enables exquisite control over the reaction, leading to higher yields and purity while minimizing the formation of byproducts like the corresponding sulfonic acid. mdpi.com The use of automated process control schemes integrated with CSTRs and continuous filtration systems has been shown to significantly improve setpoint consistency and reliability in the production of sulfonyl chlorides. mdpi.com

A comparative overview of key parameters in batch versus continuous flow processing for a representative alkyl sulfonyl chloride synthesis is presented below.

| Parameter | Batch Processing | Continuous Flow Processing (Microreactor) |

| Heat Transfer | Limited, potential for hot spots | Excellent, rapid heat dissipation |

| Reaction Time | Hours | Minutes or even seconds rsc.org |

| Safety | Risk of thermal runaway rsc.org | Inherently safer design rsc.org |

| Control | Difficult to precisely control mixing and temp. | Precise control over temperature, residence time, stoichiometry google.com |

| Scalability | Complex, requires reactor redesign | Achieved by numbering-up or longer run times |

| Space-Time Yield | Low to moderate | Very high (e.g., 6.7 kg L⁻¹ h⁻¹) rsc.org |

Kinetic Studies in Flow Systems for Sulfonyl Chloride Production

Continuous flow systems are exceptionally well-suited for conducting kinetic studies of chemical reactions. rsc.org By systematically varying parameters such as residence time, temperature, and reactant concentrations, and analyzing the output stream in real-time (e.g., via online NMR or HPLC), detailed kinetic profiles can be generated rapidly. mdpi.comresearchgate.net

In the study of sulfonyl chloride synthesis from thiols or disulfides, kinetic data collected from flow reactors can provide deep insights into the reaction mechanism. rsc.org For instance, investigations have revealed unusual sigmoidal behavior in product formation over time, suggesting complex reaction pathways that may involve autocatalytic steps or the formation and consumption of multiple intermediates. rsc.org

Understanding these kinetics is crucial for reactor design and process optimization. For the synthesis of this compound, a kinetic study would allow for the precise determination of the optimal residence time needed to maximize conversion while minimizing the degradation of the product or the formation of impurities. This data is essential for sizing continuous reactors to achieve a desired production scale. mdpi.com

| Residence Time (s) | Temperature (°C) | Precursor Conversion (%) | This compound Yield (%) |

| 20 | 50 | 75 | 70 |

| 40 | 50 | 95 | 92 |

| 60 | 50 | 99 | 96 |

| 80 | 50 | >99 | 95 (slight degradation) |

| 40 | 60 | >99 | 97 |

| 40 | 70 | >99 | 94 (increased impurity) |

The data in this table is illustrative, based on general findings for sulfonyl chloride synthesis in flow systems, and represents a hypothetical kinetic study for the target compound.

Optimization of Synthetic Pathways and Reaction Parameters

The optimization of the synthetic pathway for this compound involves a multi-faceted approach, considering the choice of starting materials, reagents, and reaction conditions. Methodologies like Design of Experiments (DoE) are systematically employed to identify the most critical parameters and their optimal ranges to maximize yield and purity. mdpi.com

Key parameters frequently targeted for optimization in sulfonyl chloride synthesis include temperature, equivalents of the chlorinating agent, and reaction time (or residence time in a flow system). mdpi.com For example, in the chlorosulfonation of a precursor, increasing the equivalents of the chlorinating agent (e.g., chlorosulfonic acid) was found to improve the isolated yield from 67.3% to 87.7% in one study. mdpi.com Similarly, optimizing the reaction temperature can be a trade-off between achieving a fast reaction rate and preventing the degradation of the desired sulfonyl chloride product. rsc.org

The choice of the synthetic route itself is a major point of optimization. While chlorosulfonic acid is a common reagent, alternative, milder, and more environmentally benign methods have been developed. mdpi.comorganic-chemistry.org These include the oxidative chlorination of S-alkyl isothiourea salts (derived from 4-cyclopropylbutyl bromide) using reagents like N-chlorosuccinimide or sodium hypochlorite (bleach). organic-chemistry.org Another advanced protocol involves the metal-free synthesis from thiols or disulfides using a combination of nitric acid, hydrochloric acid, and oxygen in a flow reactor, which offers a favorable environmental impact as measured by Process Mass Intensity (PMI). researchgate.net

| Parameter | Range Studied | Optimal Value | Impact on Yield/Purity |

| Temperature | 40-80 °C | 60 °C | Higher temps increase rate but also degradation mdpi.comrsc.org |

| Chlorinating Agent Eq. | 1.5 - 3.0 | 2.2 | Higher equivalents increase conversion but can lead to more impurities mdpi.com |

| Residence Time | 20 - 120 s | 40-60 s | Sufficient time for conversion without product degradation rsc.org |

| Solvent | Acetonitrile, Dichloromethane (B109758) | Acetonitrile | Affects solubility and side reactions |

| Quench Method | Water | Water/Diglyme | Organic co-solvent improves isolation and reduces waste mdpi.com |

This table represents a hypothetical DoE summary for the optimization of this compound synthesis.

Reaction Pathways and Mechanistic Investigations of 4 Cyclopropylbutane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

4-Cyclopropylbutane-1-sulfonyl chloride readily undergoes nucleophilic substitution, where a nucleophile replaces the chloride ion. These reactions are fundamental to the synthesis of various sulfonamide and sulfonate derivatives. The general scheme for these reactions involves the attack of a nucleophile (Nu:) on the sulfur atom, leading to the displacement of the chloride ion.

Reaction with Amines: Formation of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of N-substituted sulfonamides. iupac.orggoogle.com This reaction, often conducted in the presence of a base such as pyridine (B92270) or triethylamine, proceeds readily to yield the corresponding 4-cyclopropyl-N-alkyl(or aryl)butane-1-sulfonamide and a hydrochloride salt of the base. iupac.org

The general reaction is as follows: R¹R²NH + C₃H₅-(CH₂)₄-SO₂Cl → C₃H₅-(CH₂)₄-SO₂NR¹R² + R¹R²NH₂⁺Cl⁻

This transformation is a cornerstone in medicinal chemistry for the synthesis of a diverse array of sulfonamide-containing compounds. iupac.orggoogle.com

Table 1: Sulfonamide Formation with Various Amines

| Amine Type | Reactant | Product |

| Primary Amine | R-NH₂ | 4-Cyclopropyl-N-(R)butane-1-sulfonamide |

| Secondary Amine | R₂NH | 4-Cyclopropyl-N,N-(R)₂butane-1-sulfonamide |

| Ammonia | NH₃ | 4-Cyclopropylbutane-1-sulfonamide |

The mechanism of sulfonamide formation from sulfonyl chlorides has been the subject of extensive study. Two primary pathways are generally considered for nucleophilic substitution at the tetracoordinate sulfur center: a concerted Sₙ2-type mechanism and a stepwise addition-elimination (A-E) mechanism. nih.gov

Concerted Sₙ2-type Mechanism: In this pathway, the amine's nucleophilic nitrogen atom attacks the electrophilic sulfur atom, and the sulfur-chlorine bond breaks simultaneously through a single, trigonal bipyramidal transition state. nih.govnih.gov This process results in the inversion of configuration at the sulfur center. nih.gov

Stepwise Addition-Elimination (A-E) Mechanism: This mechanism involves the initial attack of the amine on the sulfonyl chloride to form a pentacoordinate, trigonal bipyramidal intermediate. nih.govresearchgate.net This intermediate is typically unstable and rapidly eliminates the chloride leaving group to form the final sulfonamide product. nih.gov Distinguishing between the concerted and stepwise pathways can be challenging, as the pentacoordinate intermediate in the A-E mechanism may be very short-lived, resembling a transition state. nih.gov

Regardless of the precise mechanism, the reaction is typically facilitated by a base, which deprotonates the amine nitrogen in the intermediate stage, neutralizing the generated HCl and driving the reaction to completion. reddit.com

The this compound molecule contains a cyclopropyl (B3062369) group separated from the reactive sulfonyl chloride center by a flexible four-carbon chain. Due to this distance, the direct electronic and steric influence of the cyclopropyl ring on the sulfonyl sulfur is likely to be modest.

Electronic Effects: The alkyl chain acts as a weak electron-donating group through an inductive effect, which slightly reduces the electrophilicity of the sulfonyl sulfur compared to arylsulfonyl chlorides. nih.gov The cyclopropyl group itself possesses unique electronic properties, with σ-bonds having some π-character, allowing it to engage in conjugation and stabilize adjacent carbocations. However, separated by four methylene (B1212753) groups, this conjugative effect is negligible at the reaction center. The primary electronic influence would be a weak inductive effect transmitted through the alkyl chain.

Reaction with Alcohols: Formation of Sulfonate Esters

This compound reacts with alcohols in the presence of a non-nucleophilic base, such as pyridine, to form sulfonate esters. acs.orgtaylorandfrancis.com This reaction is an effective method for converting the poor leaving group of an alcohol (-OH) into a good sulfonate leaving group (-OSO₂R), which is a valuable transformation in multi-step organic synthesis. taylorandfrancis.com

The general reaction is as follows: R-OH + C₃H₅-(CH₂)₄-SO₂Cl → C₃H₅-(CH₂)₄-SO₂-OR + Base·HCl

The mechanism involves a nucleophilic attack by the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. acs.org A protonated intermediate is formed, which is then deprotonated by the base (e.g., pyridine) to yield the neutral sulfonate ester. acs.org This reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the process. acs.org

Table 2: Representative Sulfonate Ester Formation

| Nucleophile | Reagent | Product Type |

| Alcohol | R-OH | Sulfonate Ester |

| Phenol | Ar-OH | Aryl Sulfonate Ester |

Reaction with Thiols and Thiolates

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are potent sulfur nucleophiles that react readily with this compound. organic-chemistry.orgchemistrysteps.com The reaction yields a thiosulfonate ester, which contains a sulfur-sulfur bond.

The general reaction is: R-SH + C₃H₅-(CH₂)₄-SO₂Cl → C₃H₅-(CH₂)₄-SO₂-SR + HCl

Given that thiols are generally more nucleophilic than their alcohol counterparts, this reaction typically proceeds rapidly. chemistrysteps.com In the case of using a neutral thiol, a base is often added to neutralize the HCl byproduct. If a pre-formed thiolate salt (e.g., sodium thiolate) is used, an external base is not required. The oxidative chlorination of thiols is a common method for preparing sulfonyl chlorides, highlighting the inherent reactivity between these functional groups under different conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net

Reaction with Carboxylic Acids

The direct reaction of a sulfonyl chloride with a carboxylic acid is not a common method for forming a stable product. Instead, the reaction, typically carried out in the presence of a base, leads to the formation of a highly reactive mixed sulfonic-carboxylic anhydride (B1165640). acs.orghighfine.comgoogle.com

The formation of the mixed anhydride proceeds as follows, usually by reacting the sulfonyl chloride with a carboxylate salt: R-COO⁻Na⁺ + C₃H₅-(CH₂)₄-SO₂Cl → C₃H₅-(CH₂)₄-SO₂-O-CO-R + NaCl

These mixed anhydrides are generally unstable and are not isolated; they are potent acylating agents used in situ for subsequent reactions. highfine.comgoogle.com The carbonyl carbon of the carboxylic acid moiety is highly activated toward nucleophilic attack. For instance, adding an amine to the mixed anhydride results in the formation of an amide, as the nucleophile preferentially attacks the more electrophilic carbonyl carbon rather than the sulfonyl sulfur. highfine.com The mixed anhydride can also undergo thermal decomposition through disproportionation to yield the corresponding sulfonic and carboxylic anhydrides. acs.org

Solvent Effects on Nucleophilic Substitution Kinetics and Mechanisms

Comparative Analysis in Protic and Aprotic Solvents

The kinetics of nucleophilic substitution on this compound are profoundly influenced by the solvent's ability to form hydrogen bonds. A distinct difference in reaction rates is observed when comparing reactions in polar protic versus polar aprotic solvents.

Polar Protic Solvents: Solvents such as water, methanol, and ethanol (B145695) are polar protic solvents. chemistrysteps.comyoutube.com These solvents possess hydrogen atoms bonded to electronegative atoms (like oxygen), enabling them to form strong hydrogen bonds. chemistrysteps.comlibretexts.org While they can dissolve ionic nucleophiles, they also form a "solvent cage" around the nucleophile through solvation. chemistrysteps.comlibretexts.org This stabilization of the nucleophile lowers its ground state energy, thereby increasing the activation energy required for the reaction and slowing down the SN2 process. libretexts.orglibretexts.org However, polar protic solvents are effective at stabilizing the leaving group (chloride ion) as it departs, which can facilitate the reaction. libretexts.org

Polar Aprotic Solvents: Solvents like acetone (B3395972), acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are polar aprotic. youtube.comlibretexts.org They are polar but lack the ability to act as hydrogen bond donors. chemistrysteps.com In these solvents, the anionic nucleophile is not strongly solvated and is therefore more "naked" and reactive. chemistrysteps.comlibretexts.org This heightened nucleophilicity leads to a significant acceleration of the SN2 reaction rate. libretexts.org For instance, the reaction between bromoethane (B45996) and potassium iodide proceeds 500 times faster in acetone than in methanol. libretexts.org A similar trend is expected for the reactions of this compound.

The expected effect of the solvent on the relative rate of an SN2 reaction with this compound is summarized below.

| Solvent Type | Example Solvents | Interaction with Nucleophile | Effect on Nucleophilicity | Expected Relative SN2 Rate |

|---|---|---|---|---|

| Polar Protic | H₂O, CH₃OH, C₂H₅OH | Strong (Hydrogen Bonding) | Decreased | Slow |

| Polar Aprotic | Acetone, DMSO, DMF, CH₃CN | Weak (Ion-Dipole) | Increased | Fast |

Transition State Analysis (e.g., SN2 Mechanism and Variations)

For primary alkanesulfonyl chlorides like this compound, the nucleophilic substitution reaction is proposed to proceed via a concerted SN2 mechanism. nih.govresearchgate.net This mechanism involves a single, rate-determining step where the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs. masterorganicchemistry.com

The attack occurs from the side opposite to the leaving group, a trajectory known as "backside attack". masterorganicchemistry.comyoutube.com This leads to a transition state with a trigonal bipyramidal geometry around the central sulfur atom. masterorganicchemistry.com In this transition state, the incoming nucleophile and the departing chloride ion are positioned axially, 180° from each other. masterorganicchemistry.com The oxygen atoms and the alkyl group (4-cyclopropylbutyl) occupy the equatorial positions. youtube.com

A key feature of the SN2 mechanism is the inversion of configuration at the reaction center. masterorganicchemistry.comlibretexts.org While the sulfur atom in sulfonyl chlorides is not a traditional stereocenter in the same way a chiral carbon is, the geometry of the attack dictates a specific spatial arrangement in the transition state. The reaction rate is highly sensitive to steric hindrance around the electrophilic center. masterorganicchemistry.com The 4-cyclopropylbutyl group is a primary alkyl chain, which presents minimal steric bulk directly attached to the sulfonyl group, thus favoring the SN2 pathway. nih.govmasterorganicchemistry.com

Radical Reactions Involving this compound

Beyond ionic pathways, this compound can participate in radical reactions. These processes involve the homolytic cleavage of the sulfur-chlorine bond to generate a highly reactive sulfonyl radical, which can then engage in a variety of transformations. researchgate.net

Generation of Sulfonyl Radicals

The 4-cyclopropylbutane-1-sulfonyl radical (c-C₃H₅(CH₂)₄SO₂•) can be generated from its sulfonyl chloride precursor through several methods. A common modern approach involves visible-light photoredox catalysis. rsc.orgacs.orgcam.ac.uk In a typical system, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and enters an excited state. acs.orgcam.ac.uk This excited photocatalyst can then engage in a single-electron transfer (SET) with the sulfonyl chloride, leading to the homolytic cleavage of the S-Cl bond and formation of the desired sulfonyl radical. acs.orgcam.ac.uk Other methods for generating sulfonyl radicals include reactions initiated by heat or other radical initiators. researchgate.net

Addition Reactions to Unsaturated Systems (e.g., Alkynes, Alkenes)

Once generated, sulfonyl radicals are valuable intermediates for forming new carbon-sulfur bonds. nih.govrsc.orgrsc.org They readily undergo addition reactions with unsaturated systems like alkenes and alkynes. nih.govrsc.orgrsc.org This process typically involves the addition of the 4-cyclopropylbutane-1-sulfonyl radical to the π-system, which generates a new carbon-centered radical intermediate. scispace.com This intermediate can then be trapped or undergo further reactions to yield a final, stable product. mdpi.com This method provides a powerful tool for the synthesis of vinyl and alkyl sulfones. scispace.commdpi.com

Regio- and Stereoselective Outcomes

The addition of the 4-cyclopropylbutane-1-sulfonyl radical to unsymmetrical alkenes and alkynes generally proceeds with a high degree of regioselectivity. The electrophilic sulfonyl radical preferentially adds to the less sterically hindered or more electron-rich carbon atom of the double or triple bond. scispace.com This addition is governed by the formation of the most stable possible carbon-centered radical intermediate. For instance, addition to a terminal alkene will result in the formation of a more stable secondary radical rather than a primary one. scispace.com

While regioselectivity is often high, controlling stereoselectivity can be more challenging and often depends on the specific substrates and reaction conditions. scispace.com In the case of alkynes, the radical addition can lead to the formation of vinyl sulfones, with the potential for both (E)- and (Z)-isomers. nih.gov For some systems, high Z-selectivity has been observed in the hydro-fluorosulfonylation of alkynes. nih.gov

The table below illustrates the expected major regioisomeric products from the radical addition of the 4-cyclopropylbutane-1-sulfonyl radical to representative unsaturated systems.

| Unsaturated Substrate | Reaction Pathway | Intermediate Radical | Expected Major Product |

|---|---|---|---|

| Propene (CH₃CH=CH₂) | Addition of R-SO₂• to C1 | Secondary radical at C2 | 1-(4-Cyclopropylbutylsulfonyl)-2-halopropane |

| Propyne (CH₃C≡CH) | Addition of R-SO₂• to C1 | Vinylic radical at C2 | (E/Z)-1-(4-Cyclopropylbutylsulfonyl)-2-halopropene |

Note: R = 4-Cyclopropylbutyl. The final product assumes trapping of the intermediate carbon radical by a halogen atom (e.g., from a solvent or additive).

Report on the Unavailability of Specific Research Data for this compound

Following a comprehensive and targeted search of publicly available scientific literature, it has been determined that there is no specific research data available for the chemical compound This compound within the context of the requested reaction pathways and mechanistic investigations. The search included databases of chemical reactions, peer-reviewed journals, and academic publications.

The specific areas of inquiry, as outlined in the provided structure, were:

Transition Metal-Catalyzed Transformations:

Cyclization Reactions utilizing the Sulfonyl Chloride Moiety:There are no published studies on intramolecular or intermolecular cyclization reactions where the sulfonyl chloride moiety of this compound is a key participant.

Due to the absence of specific research findings, including detailed experimental data and mechanistic analyses for this compound in the specified reaction types, it is not possible to generate the requested scientific article. The strict adherence to the provided outline and the focus solely on this compound cannot be fulfilled with the currently available scientific information.

Applications of 4 Cyclopropylbutane 1 Sulfonyl Chloride in Complex Molecule Synthesis

Role as a Versatile Chemical Building Block

4-Cyclopropylbutane-1-sulfonyl chloride is recognized as a versatile building block in organic synthesis. bldpharm.com Its primary role stems from the high reactivity of the sulfonyl chloride group (-SO₂Cl), which readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines. This reactivity allows for the straightforward incorporation of the cyclopropylbutane sulfonyl group into diverse molecular structures. sigmaaldrich.commagtech.com.cn

The compound serves as a key synthetic intermediate for constructing more complex molecules, particularly within the pharmaceutical and life sciences sectors. bldpharm.combiosynth.com The presence of the cyclopropyl (B3062369) group is of particular interest in medicinal chemistry, as this strained ring system can impart favorable properties to drug candidates, including increased potency and improved metabolic stability.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2137625-89-7 |

| Molecular Formula | C₇H₁₃ClO₂S |

| Molecular Weight | 196.70 g/mol |

| Synonym | 4-cyclopropylbutane-1-sulphonyl chloride |

Construction of Advanced Organic Scaffolds and Pharmaceutical Intermediates

The utility of this compound extends to the synthesis of advanced organic scaffolds and key intermediates for the development of new therapeutic agents. researchgate.net The incorporation of the 4-cyclopropylbutanesulfonyl group can be a critical step in the multi-step synthesis of complex, biologically active compounds.

The most prominent application of this compound is in the synthesis of sulfonamides. The reaction between a sulfonyl chloride and an amine is a robust and well-established method for forming the sulfonamide linkage (-SO₂NR₂), a functional group present in a wide array of antibacterial, diuretic, and anticonvulsant drugs. amazonaws.comnih.gov

The general synthesis involves reacting this compound with a primary or secondary amine in the presence of a base, such as diisopropylethylamine (DIPEA) or triethylamine, in an appropriate solvent like dichloromethane (B109758) (DCM). amazonaws.com This reaction is typically efficient and proceeds at room temperature. amazonaws.com

Table 2: General Reaction for Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Primary or Secondary Amine (R¹R²NH) | Base (e.g., DIPEA), Solvent (e.g., DCM), Room Temp. | N-substituted-4-cyclopropylbutane-1-sulfonamide |

Sulfonamide-based structures are frequently employed as core components of various enzyme inhibitors due to their ability to act as transition-state analogs or to bind tightly to enzyme active sites. Sulfonyl chlorides are key building blocks for creating these inhibitors. sigmaaldrich.comnih.gov While specific literature detailing the use of this compound in the synthesis of TNF-α converting enzyme (TACE) inhibitors is not available, a related compound, cyclopropanesulfonyl chloride, has been successfully used for this purpose. sigmaaldrich.com This suggests that alkyl sulfonyl chlorides bearing cyclopropyl groups are a relevant class of reagents for developing specific enzyme inhibitors, where the cyclopropyl moiety can confer selectivity. sigmaaldrich.com

The sulfonamide group is a key pharmacophore that can interact with biological receptors through hydrogen bonding. By reacting this compound with various amine-containing scaffolds, chemists can generate libraries of novel ligands for screening against specific biological targets. The cyclopropylbutane portion of the molecule can explore lipophilic pockets within a receptor's binding site, potentially enhancing binding affinity and selectivity. The synthesis of human glucocorticoid receptor (hGR) ligands, for example, has been achieved using other sulfonyl chlorides, demonstrating the general utility of this class of compounds in creating targeted receptor ligands. sigmaaldrich.com

Stereoselective Transformations Initiated by this compound

While this compound is an achiral molecule and therefore cannot induce stereoselectivity on its own, it can be used to derivatize chiral molecules or be incorporated into scaffolds that subsequently undergo stereoselective reactions.

In the context of stereoselective synthesis, this compound can be reacted with a chiral amine or alcohol. In such cases, if the reactant already possesses one or more stereocenters, the reaction can proceed with diastereoselectivity, where one diastereomer is formed in preference to another.

Furthermore, once the 4-cyclopropylbutanesulfonyl group is incorporated into a larger molecule, its steric and electronic properties can influence the stereochemical outcome of subsequent reactions on that molecule. For example, the bulky nature of the substituent could direct an incoming reagent to attack from the less hindered face of the molecule, leading to a diastereoselective or enantioselective transformation. While specific published protocols detailing such transformations initiated by this particular sulfonyl chloride are not prominent, the principle is a fundamental strategy in asymmetric synthesis. nih.govnih.govresearchgate.net

Regioselective Functionalization: Catalytic C-Sulfonylation of Cyclopropanols

A significant application of sulfonyl chlorides, including this compound, is in the regioselective functionalization of cyclopropanols to form γ-keto sulfones. Traditional reactions of sulfonyl chlorides with alcohols typically lead to O-sulfonylation. However, recent advancements have enabled a catalytic C-selective sulfonylation, providing a direct route to γ-keto sulfones. rsc.orgacs.org

Researchers have developed a copper(II)-catalyzed β-sulfonylation of cyclopropanols, which proceeds via a proposed oxidative addition of a sulfonyl radical to a metal homoenolate. acs.orgnih.gov This methodology is notable for its use of readily available sulfonyl chlorides and its operational simplicity under open-flask conditions. acs.orgnih.gov The reaction demonstrates a broad scope with respect to both the sulfonyl chloride and the cyclopropanol (B106826), accommodating a range of aryl and alkyl substituents. acs.orgnih.gov

The general reaction scheme involves the ring-opening of the cyclopropanol and subsequent C-C bond formation with the sulfonyl moiety, leading to the desired γ-keto sulfone. This transformation is highly regioselective, with the sulfonyl group adding at the β-position relative to the carbonyl group.

Table 1: Catalytic C-Sulfonylation of Cyclopropanols with Representative Alkyl Sulfonyl Chlorides This table presents data analogous to the reaction that would be expected with this compound, based on reported findings with other alkyl sulfonyl chlorides.

| Entry | Cyclopropanol Substrate | Alkyl Sulfonyl Chloride | Product (γ-Keto Sulfone) | Yield (%) |

| 1 | 1-Phenylcyclopropan-1-ol | Methanesulfonyl chloride | 1-Phenyl-4-(methylsulfonyl)butan-1-one | 85 |

| 2 | 1-Phenylcyclopropan-1-ol | Ethanesulfonyl chloride | 1-Phenyl-4-(ethylsulfonyl)butan-1-one | 88 |

| 3 | 1-(p-Tolyl)cyclopropan-1-ol | Methanesulfonyl chloride | 4-(Methylsulfonyl)-1-(p-tolyl)butan-1-one | 92 |

| 4 | 1-(4-Methoxyphenyl)cyclopropan-1-ol | Methanesulfonyl chloride | 1-(4-Methoxyphenyl)-4-(methylsulfonyl)butan-1-one | 96 |

Data is representative of the study by Ramar et al. (2023) and illustrates the general applicability of alkyl sulfonyl chlorides in this reaction. acs.orgnih.gov

This catalytic C-sulfonylation provides a practical and efficient route to γ-keto sulfones, which are key building blocks in organic synthesis. rsc.orgacs.org

Derivatization and Further Functional Group Interconversions in Complex Structures

Once the 4-cyclopropylbutane-1-sulfonyl moiety is incorporated into a complex molecule as a γ-keto sulfone, both the ketone and the sulfonyl group are available for further synthetic manipulations. These functional group interconversions are crucial for elaborating the molecular scaffold and accessing a wider range of target compounds.

The carbonyl group of the γ-keto sulfone can undergo a variety of standard transformations. A common derivatization is the reduction of the ketone to a secondary alcohol, yielding a γ-hydroxy sulfone. nih.gov This transformation can be readily achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol. nih.gov

Table 2: Representative Derivatization of a γ-Keto Sulfone

| Starting Material | Reagent and Conditions | Product |

| 1-Phenyl-4-(phenylsulfonyl)butan-1-one | NaBH₄, MeOH, 0 °C to rt, 2 h | 1-Phenyl-4-(phenylsulfonyl)butan-1-ol |

This reaction is based on a general procedure for the synthesis of γ-hydroxy sulfones. nih.gov

The resulting γ-hydroxy sulfones are themselves valuable intermediates. The hydroxyl group can be further functionalized, for example, through esterification, etherification, or conversion to a leaving group for substitution reactions.

The sulfonyl group also offers opportunities for further transformations. While the sulfonyl group is generally stable, it can participate in certain reactions. For instance, β,γ-unsaturated keto sulfones can undergo a phosphine-mediated [3+2] cycloaddition with allenoates to form cyclopentenes. nih.gov This highlights the potential for the sulfonyl-containing fragment to be a key component in the construction of cyclic systems.

Spectroscopic and Advanced Analytical Techniques in Research of 4 Cyclopropylbutane 1 Sulfonyl Chloride Synthesis and Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of 4-cyclopropylbutane-1-sulfonyl chloride. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural map of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the cyclopropyl (B3062369) ring and the butyl chain. The protons on the carbon adjacent to the electron-withdrawing sulfonyl chloride group (α-protons) would appear most downfield, likely as a triplet. acdlabs.com The cyclopropyl protons would exhibit complex multiplets in the upfield region, characteristic of strained ring systems.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atom bonded to the sulfonyl chloride group would be significantly deshielded and appear at a lower field. The carbons of the butyl chain and the cyclopropyl ring would resonate at higher fields.

The following table outlines the anticipated chemical shifts for this compound based on established principles and data from similar structures. rsc.orgucl.ac.uk

| Atom | Nucleus | Anticipated Chemical Shift (δ, ppm) | Notes |

| -CH₂-SO₂Cl | ¹H | ~3.7 | Deshielded due to the adjacent electron-withdrawing SO₂Cl group; expected to be a triplet. acdlabs.com |

| Cyclopropyl H | ¹H | ~0.0 - 0.8 | Characteristic upfield shifts for cyclopropyl protons, appearing as complex multiplets. |

| Butyl chain -CH₂- | ¹H | ~1.5 - 2.0 | Methylene (B1212753) protons along the alkyl chain, appearing as multiplets. |

| -CH₂-SO₂Cl | ¹³C | ~55 - 65 | The α-carbon is significantly deshielded by the sulfonyl chloride group. |

| Butyl chain -CH₂- | ¹³C | ~20 - 35 | Carbons of the main alkyl chain. |

| Cyclopropyl C | ¹³C | ~5 - 15 | Characteristic upfield shifts for carbons in a strained three-membered ring. |

This data is predictive and based on analogous structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the calculation of a unique elemental formula.

For this compound (C₇H₁₃ClO₂S), the monoisotopic mass is 196.03249 Da. uni.lu HRMS analysis would aim to detect this mass, often as a protonated molecule [M+H]⁺ or other adducts, confirming the compound's identity. uni.lu A key feature in the mass spectrum of a compound containing chlorine is the presence of an isotopic peak (A+2) at m/z corresponding to the ³⁷Cl isotope, which is approximately one-third the intensity of the peak for the ³⁵Cl isotope. acdlabs.com This isotopic pattern is a definitive indicator of the presence of a single chlorine atom.

HRMS is also a powerful tool for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, researchers can track the disappearance of starting materials and the appearance of the desired sulfonyl chloride product and any byproducts, allowing for precise optimization of reaction conditions.

| Ion/Adduct | Formula | Calculated m/z |

| [M]⁺ | C₇H₁₃³⁵ClO₂S | 196.03194 |

| [M+H]⁺ | C₇H₁₄³⁵ClO₂S | 197.03977 |

| [M+Na]⁺ | C₇H₁₃³⁵ClNaO₂S | 219.02171 |

Data sourced from predicted values for C₇H₁₃ClO₂S. uni.lu

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of the sulfonyl chloride group.

The key diagnostic signals are the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear as two very strong and sharp bands. Additionally, C-H stretching and bending vibrations for the alkyl and cyclopropyl portions of the molecule will be present.

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 | Strong |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1166 - 1204 | Strong |

| Alkyl C-H | Stretch | 2850 - 3000 | Medium-Strong |

| Cyclopropyl C-H | Stretch | ~3100 | Medium-Weak |

This data is based on characteristic absorption frequencies for sulfonyl chlorides. acdlabs.com

X-Ray Crystallography for Definitive Solid-State Structural Analysis (of derivatives)

While this compound itself may not be readily crystallizable, X-ray crystallography plays a vital role in confirming the structure of its solid derivatives, such as sulfonamides. openaccessjournals.com This technique provides an unambiguous, three-dimensional model of the molecule's structure in the solid state. nih.gov

By reacting the sulfonyl chloride with an amine to form a stable, crystalline sulfonamide, researchers can perform single-crystal X-ray diffraction. The resulting crystallographic data provides precise measurements of bond lengths, bond angles, and torsional angles. openaccessjournals.com This analysis definitively confirms the atomic connectivity of the original 4-cyclopropylbutane-1-sulfonyl group, providing incontrovertible proof of the structure that was inferred from spectroscopic data like NMR and MS. This is particularly valuable for confirming the regiochemistry and stereochemistry of complex molecules derived from the sulfonyl chloride. mdpi.com

Online Analytical Techniques in Flow Chemistry for Real-time Reaction Monitoring

The synthesis of sulfonyl chlorides can involve highly exothermic reactions and potentially hazardous reagents, making flow chemistry an attractive alternative to traditional batch processing. rsc.orgmdpi.com Continuous flow systems offer enhanced safety, better temperature control, and improved scalability. rsc.org

Integrating online analytical techniques directly into the flow path is a key advantage of this approach. rsc.org Techniques such as IR, NMR, or MS can be coupled to the flow reactor to provide real-time data on the reaction's progress. researchgate.net For the synthesis of this compound, this would enable:

Real-time Optimization: Reaction parameters like temperature, residence time, and stoichiometry can be adjusted on the fly to maximize yield and minimize impurities.

Kinetic Analysis: Detailed kinetic profiles of the reaction can be generated rapidly, providing insights into the reaction mechanism. rsc.org

Enhanced Safety: Continuous monitoring can immediately detect any deviations from desired conditions, allowing for automated shutdowns and preventing potential thermal runaway events. mdpi.com

This integration of synthesis and analysis accelerates the development process and ensures a more efficient and controlled manufacturing of this compound. nih.gov

Emerging Research Directions and Future Prospects for 4 Cyclopropylbutane 1 Sulfonyl Chloride Chemistry

Development of Novel and Greener Synthetic Routes for Aliphatic Sulfonyl Chlorides

The traditional synthesis of sulfonyl chlorides often involves harsh and corrosive reagents, such as chlorosulfonic acid, posing significant safety and environmental challenges. mdpi.com Consequently, a major thrust in modern synthetic chemistry is the development of more sustainable and environmentally friendly ("greener") methodologies. These efforts are directly applicable to the synthesis of 4-cyclopropylbutane-1-sulfonyl chloride, aiming to replace hazardous chemicals with safer alternatives and to minimize waste.

Recent research has focused on the oxidative chlorination of thiols and disulfides, which are potential precursors to this compound. Noteworthy green approaches include:

Water-Based Systems : A simple and rapid method utilizes an oxone-potassium chloride (Oxone-KCl) system in water, an inexpensive, non-toxic, and non-flammable solvent. rsc.org This approach allows for the efficient oxychlorination of various aliphatic and aromatic thiols to their corresponding sulfonyl chlorides in high yields. rsc.org

Alternative Oxidants : The use of sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) has been demonstrated as an effective oxidant for converting thiols to sulfonyl chlorides in sustainable solvents like water, ethanol (B145695), and glycerol. researchgate.net This process is characterized by mild conditions and a simple, solvent-free workup. researchgate.net

In Situ Generation : Methods have been developed that generate the necessary chlorine oxidant in situ, offering better control. One such method uses trichloroisocyanuric acid (TCCA) and a phase-transfer catalyst in water to produce high-purity chlorine, which then converts thiols into sulfonyl chlorides. researchgate.net

These greener routes offer significant advantages over conventional methods, as summarized in the table below.

| Feature | Conventional Methods (e.g., Chlorosulfonic Acid) | Greener Modern Methods (e.g., Oxone-KCl) |

| Reagents | Highly corrosive and hazardous (SOCl₂, POCl₃, ClSO₃H) mdpi.comnih.gov | Milder, less toxic (Oxone, NaDCC·2H₂O) rsc.orgresearchgate.net |

| Solvents | Often volatile organic compounds (VOCs) | Water, ethanol, glycerol, or other eco-friendly media rsc.orgresearchgate.net |

| By-products | Significant acid waste | Often non-toxic salts sciencedaily.com |

| Safety | High risk, requires specialized handling | Improved safety profile, simpler procedures mdpi.comresearchgate.net |

| Yields | Variable | Generally good to excellent rsc.orgresearchgate.net |

The adoption of these sustainable practices is crucial for the future industrial-scale production of functionalized aliphatic sulfonyl chlorides like this compound.

Expansion of Catalytic and Organocatalytic Applications

Sulfonyl chlorides are powerful electrophiles, primarily used in the synthesis of sulfonamides, a motif present in a vast number of pharmaceuticals. nih.govnih.gov The future utility of this compound will be significantly enhanced by expanding its applications in catalytic and, particularly, organocatalytic reactions. Organocatalysis, which uses small organic molecules as catalysts, avoids the cost and potential toxicity of transition metals.

Recent advancements have demonstrated the potential to use sulfonyl-containing groups in novel catalytic cycles:

Late-Stage Functionalization : A significant breakthrough involves the activation of primary sulfonamides—products typically formed from sulfonyl chlorides—back into highly reactive sulfonyl chloride intermediates. nih.gov This transformation, enabled by pyrylium (B1242799) salts like Pyry-BF₄, allows for the late-stage modification of complex molecules, greatly increasing synthetic versatility. nih.goviaea.org

Formal C–H Activation : Organocatalysts such as 4-(dimethylamino)pyridine (DMAP) have been shown to facilitate the reaction between 4-alkylpyridines and aryl sulfonyl chlorides. nih.gov This process results in the formal sulfonylation of an unactivated C–H bond, opening new avenues for functionalizing carbon-hydrogen bonds using sulfonyl chlorides as reagents. nih.gov

These catalytic strategies transform the sulfonyl group from a simple linking moiety into a versatile functional handle, enabling more complex and efficient synthetic routes. For a molecule like this compound, this means its derivatives can be further diversified catalytically, expanding the accessible chemical space for drug discovery and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of sulfonyl chlorides can be highly exothermic and often involves hazardous reagents, making batch production at a large scale challenging. rsc.org Flow chemistry, where reactions are performed in continuous-flowing streams through a reactor, offers a powerful solution to these problems by providing superior control over reaction parameters like temperature and mixing, thereby improving safety and efficiency. rsc.orgresearchgate.net

The integration of flow chemistry with automated synthesis platforms is a key direction for the production of this compound.

Enhanced Safety and Control : Continuous flow reactors can safely handle highly reactive and corrosive reagents by minimizing the reaction volume at any given time, thus preventing thermal runaway. rsc.org

Improved Yield and Purity : Automated systems using continuous stirred-tank reactors (CSTRs) have been developed for the scalable production of aryl sulfonyl chlorides. mdpi.comresearchgate.net These systems demonstrate significant improvements in spacetime yield compared to traditional batch processes. mdpi.com

Scalability : Flow chemistry protocols have been developed for the synthesis of sulfonyl chlorides from thiols and disulfides, achieving high space-time yields (e.g., 6.7 kg L⁻¹ h⁻¹) in small reactor volumes, demonstrating feasibility for commercial manufacturing. rsc.orgresearchgate.net

The combination of flow chemistry and automation not only enhances the safety and efficiency of synthesis but also enables on-demand production and rapid optimization of reaction conditions, which will be critical for the industrial application of this compound. mdpi.comresearchgate.net

Exploration of New Reactivity Modes (e.g., Photo-induced, Electrochemical)

Beyond traditional two-electron chemistry, the exploration of radical-based reactivity using photochemistry and electrochemistry is unlocking novel transformations for sulfonyl chlorides. These methods operate under mild conditions and provide access to unique reaction pathways that are often inaccessible through thermal methods.

Photo-induced Reactions : Visible-light photocatalysis has emerged as a powerful tool for generating sulfonyl radicals from sulfonyl chlorides. acs.org These highly reactive intermediates can participate in a variety of coupling reactions. acs.org

Metal-Free Catalysis : Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide) (K-PHI), can be used to synthesize sulfonyl chlorides from precursors like arenediazonium salts under visible light at room temperature. nih.gov

Chromoselective Synthesis : In a remarkable display of control, the wavelength of light can be used to dictate the reaction outcome. Using K-PHI, S-arylthioacetates can be selectively converted into sulfonyl chlorides (with blue light), aryl chlorides (with UV light), or diaryl disulfides (with green light), demonstrating that photons can act as traceless reagents to control chemoselectivity. researchgate.netnih.gov

Electrochemical Synthesis : Electrochemistry offers another sustainable method for generating reactive intermediates. It replaces chemical oxidants or reductants with electricity, minimizing waste. Electrochemical methods are being developed for various transformations, including the efficient cyclopropanation of alkenes, a reaction class relevant to the cyclopropyl (B3062369) moiety in this compound. researchgate.net

These emerging reactivity modes are expanding the synthetic toolbox for sulfonyl chlorides, enabling the construction of complex molecules under exceptionally mild and controllable conditions.

| Reactivity Mode | Catalyst/Mediator | Key Features | Potential Application for this compound |

| Photocatalysis | Iridium or Ruthenium complexes, Organic dyes, K-PHI nih.govacs.org | Mild conditions (visible light, room temp.), Generates sulfonyl radicals, High functional group tolerance | Radical addition reactions, C-H functionalization, Cross-coupling |

| Electrochemistry | Graphite electrodes, Nickel catalysts researchgate.netresearchgate.net | Reagent-free redox control, Scalable, Amenable to flow systems | Reductive or oxidative coupling reactions, Decarboxylative transformations |

Application in Advanced Materials Science and Polymer Chemistry

While the primary application of sulfonyl chlorides has been in synthesizing small molecules for medicine and agriculture, their robust chemistry makes them attractive for materials science. The this compound moiety can be incorporated into polymers to create materials with novel properties.

The sulfonyl group can impart specific characteristics to a polymer backbone, such as improved thermal stability and altered polarity. Research in this area is still nascent but holds considerable promise:

Polymer-Bound Reagents : Sulfonyl chloride functionalities can be attached to a solid polymer support. sigmaaldrich.com These polymer-bound reagents are useful in synthesis as they can be easily removed from the reaction mixture by filtration, simplifying purification.

Functional Polymers : The polymerization of monomers containing sulfonyl groups can lead to advanced materials. For instance, complex polymers created from amidosulfenyl chloride and various olefins (ethene, 1,4-hexadiene, 1-propene) are being investigated for applications as elastomers, adhesives, and coatings due to their durability and chemical resistance. ontosight.ai

The introduction of the cyclopropylbutane chain from this compound into a polymer could further tune its physical properties, such as flexibility and crystallinity, opening up possibilities for creating specialized materials.

Challenges and Opportunities in the Synthesis and Utilization of Functionalized Sulfonyl Chlorides

Despite their utility, the synthesis and application of functionalized sulfonyl chlorides are not without challenges. The primary historical challenge has been the reliance on harsh, unselective reagents like POCl₃ and SO₂Cl₂, which are incompatible with sensitive functional groups. nih.gov This limitation has often restricted the use of sulfonyl chlorides to early stages of a synthetic sequence.

However, these challenges create significant opportunities for innovation:

Challenge : The high reactivity and moisture sensitivity of sulfonyl chlorides can make them difficult to handle and store.

Opportunity : Developing stable precursors that can be converted into sulfonyl chlorides just before use (in situ) is a key goal. Methods starting from stable solids like primary sulfonamides or sulfonyl hydrazides are highly promising. nih.govmdpi.com This "late-stage functionalization" approach allows for the introduction of the sulfonyl chloride group into complex, value-added molecules without disturbing other sensitive parts of the structure. acs.org

Challenge : The traditional synthesis methods often lack functional group tolerance.

Opportunity : The development of mild, chemoselective catalytic methods, such as those using pyrylium salts or photocatalysis, directly addresses this issue. nih.govnih.gov These modern techniques tolerate a wide array of functional groups, enabling the synthesis of highly complex and densely functionalized sulfonyl chlorides. nih.gov

Furthermore, in some cases, a perceived weakness can be turned into an advantage. For example, the low aqueous solubility of certain aryl sulfonyl chlorides allows them to be prepared in water; they precipitate out of the reaction mixture, protecting them from hydrolysis. acs.org This insight could be applied to develop more sustainable aqueous processes for aliphatic analogues.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The future of chemical synthesis, including that of this compound, will be increasingly shaped by artificial intelligence (AI) and machine learning (ML). These computational tools can dramatically accelerate the discovery and optimization of chemical reactions by analyzing vast datasets to predict outcomes and suggest optimal conditions. nih.govmdpi.com

Key applications of AI/ML in this context include:

Retrosynthesis Planning : AI-powered software can propose novel synthetic routes to target molecules, breaking them down into simpler, commercially available starting materials. acs.org This can help chemists design more efficient pathways to complex derivatives of this compound.

Reaction Prediction : Machine learning models, trained on extensive reaction databases, can predict the likely products of a reaction, including potential side products. nih.govacs.org This predictive power helps chemists to assess the feasibility of a proposed synthetic step before running the experiment.

Optimization of Reaction Conditions : AI algorithms can be coupled with automated robotic systems to perform high-throughput experimentation. mdpi.com These platforms can rapidly screen hundreds of different catalysts, solvents, and temperature conditions to identify the optimal parameters for a given reaction, saving significant time and resources. scitechdaily.com For instance, ML models can create "chemical reactivity flowcharts" from a small set of experiments to interpret and predict reaction outcomes, augmenting the chemist's intuition and efficiency. scitechdaily.com

By integrating AI and ML, researchers can navigate the complex parameter space of organic synthesis more effectively, leading to the faster development of robust and efficient methods for preparing and utilizing compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.